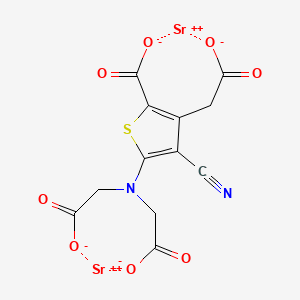![molecular formula C19H21ClN4O3 B11935944 2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NVP-BQR695 is a potent inhibitor of phosphatidylinositol 4-kinase type III beta, which is an enzyme involved in the regulation of intracellular signaling and trafficking. This compound has shown significant potential in the treatment of malaria due to its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .
Méthodes De Préparation
The synthesis of NVP-BQR695 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of reagents such as dimethyl sulfoxide and various catalysts to facilitate the reactions. Industrial production methods for NVP-BQR695 are optimized to ensure high yield and purity, often involving large-scale reactions under controlled conditions .
Analyse Des Réactions Chimiques
NVP-BQR695 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
NVP-BQR695 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of phosphatidylinositol 4-kinase type III beta in various biochemical pathways.
Biology: It is used to investigate the cellular processes regulated by phosphatidylinositol 4-kinase type III beta, including intracellular signaling and trafficking.
Medicine: It has shown potential as an antimalarial agent, inhibiting the growth of Plasmodium species and inducing schizont-stage arrest.
Industry: It is used in the development of new therapeutic agents targeting phosphatidylinositol 4-kinase type III beta .
Mécanisme D'action
NVP-BQR695 exerts its effects by inhibiting the activity of phosphatidylinositol 4-kinase type III beta. This enzyme is responsible for the phosphorylation of phosphatidylinositol, a key step in the regulation of intracellular signaling and trafficking. By inhibiting this enzyme, NVP-BQR695 disrupts the production of phosphatidylinositol-4-phosphate, leading to the arrest of parasite growth and development .
Comparaison Avec Des Composés Similaires
NVP-BQR695 is unique in its high potency and selectivity for phosphatidylinositol 4-kinase type III beta. Similar compounds include:
KAI407: Another inhibitor of phosphatidylinositol 4-kinase type III beta, but with different potency and selectivity profiles.
KAI715: A related compound with similar mechanisms of action but varying efficacy and toxicity profiles.
Imidazopyrazines: A class of compounds that also target phosphatidylinositol 4-kinase type III beta, but with different chemical structures and properties .
NVP-BQR695 stands out due to its high potency against both human and Plasmodium variants of phosphatidylinositol 4-kinase type III beta, making it a valuable tool in the study and treatment of malaria .
Propriétés
Formule moléculaire |
C19H21ClN4O3 |
|---|---|
Poids moléculaire |
388.8 g/mol |
Nom IUPAC |
2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride |
InChI |
InChI=1S/C19H20N4O3.ClH/c1-20-19(24)11-22-18-10-21-14-6-4-12(8-15(14)23-18)13-5-7-16(25-2)17(9-13)26-3;/h4-10H,11H2,1-3H3,(H,20,24)(H,22,23);1H |
Clé InChI |
OCLYLYMFMWHJEG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CNC1=CN=C2C=CC(=CC2=N1)C3=CC(=C(C=C3)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol;hydrochloride](/img/structure/B11935876.png)
![heptadecan-9-yl 8-[(7-heptoxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11935884.png)


![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B11935903.png)

![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![N-[6-methoxy-4-[(1-propan-2-ylpiperidin-4-yl)amino]-7-(3-pyrrolidin-1-ylpropoxy)quinolin-2-yl]prop-2-enamide](/img/structure/B11935922.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)
![(2S)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid](/img/structure/B11935942.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)
